

# Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazol-4-amine

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## Compound of Interest

Compound Name: 1-Cyclopropyl-1H-pyrazol-4-amine

Cat. No.: B597625

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## Introduction

**1-Cyclopropyl-1H-pyrazol-4-amine** is a heterocyclic amine containing a pyrazole ring substituted with a cyclopropyl group and an amine group. This scaffold is of interest in medicinal chemistry due to the prevalence of pyrazole derivatives in biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of the available physicochemical data and detailed experimental protocols for their determination.

## Physicochemical Data Summary

A comprehensive search for experimental data on the physicochemical properties of **1-Cyclopropyl-1H-pyrazol-4-amine** has been conducted. While specific experimental values for several key properties are not readily available in the public domain, the following table summarizes the known and predicted data.

Property	Value	Source
IUPAC Name	1-cyclopropyl-1H-pyrazol-4-amine	N/A
CAS Number	1240567-18-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	123.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	123.07965 Da	<a href="#">[3]</a>
Predicted XlogP	0.0	<a href="#">[3]</a>
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
pKa	Data not available	
Aqueous Solubility	Data not available	

Note: The dihydrochloride salt of this compound has a CAS number of 2089319-10-6 and a molecular weight of 196.07 g/mol .[\[4\]](#) The hydrochloride salt has a CAS number of 1956341-38-0.[\[5\]](#)

## Experimental Protocols

The following section details standardized experimental methodologies for the determination of key physicochemical properties of **1-Cyclopropyl-1H-pyrazol-4-amine**.

### Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.[\[6\]](#)

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Thiele tube)[\[7\]](#)

- Capillary tubes (sealed at one end)[8]
- Mortar and pestle[7]
- Spatula

**Procedure:**

- Sample Preparation: A small amount of finely powdered **1-Cyclopropyl-1H-pyrazol-4-amine** is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7][8]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Initial Determination (Rapid Heating): A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.[7][9]
- Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[7]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

## Boiling Point Determination (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

**Apparatus:**

- Small test tube
- Thermometer
- Condenser

- Heating mantle or sand bath
- Boiling chips

Procedure:

- Sample Preparation: A small volume (a few milliliters) of **1-Cyclopropyl-1H-pyrazol-4-amine** is placed in a small test tube with a boiling chip.
- Apparatus Setup: A condenser is fitted to the test tube. The thermometer is positioned so that the bulb is just above the liquid surface to measure the vapor temperature.[10]
- Heating: The sample is heated gently to achieve a steady reflux.[10]
- Observation and Recording: The temperature is monitored, and the stable temperature reading during reflux is recorded as the boiling point. The atmospheric pressure should also be recorded.[10]

## Partition Coefficient (logP) Determination (Shake Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12]

Apparatus:

- Glass flasks with stoppers
- Mechanical shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC
- pH meter

Procedure:

- Phase Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4) is saturated with n-octanol.[13]
- Sample Preparation: A known concentration of **1-Cyclopropyl-1H-pyrazol-4-amine** is prepared in the aqueous phase.
- Partitioning: A known volume of the aqueous solution of the compound is mixed with a known volume of the saturated n-octanol in a flask. The flask is sealed and agitated in a mechanical shaker until equilibrium is reached (typically for several hours).[11]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[11]
- Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

## Aqueous Solubility Determination (Shake Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.[14] [15]

Apparatus:

- Glass vials with screw caps
- Orbital shaker with temperature control
- Filtration or centrifugation equipment
- Analytical balance
- UV-Vis spectrophotometer or HPLC

**Procedure:**

- Sample Preparation: An excess amount of solid **1-Cyclopropyl-1H-pyrazol-4-amine** is added to a vial containing a known volume of the aqueous medium (e.g., purified water or a buffer solution).[16]
- Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[17]
- Phase Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.[17]
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method such as UV-Vis spectroscopy or HPLC.[15]
- Result: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

## **pKa Determination (Potentiometric Titration)**

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a critical parameter for understanding the ionization state of a molecule at different pH values. [18]

**Apparatus:**

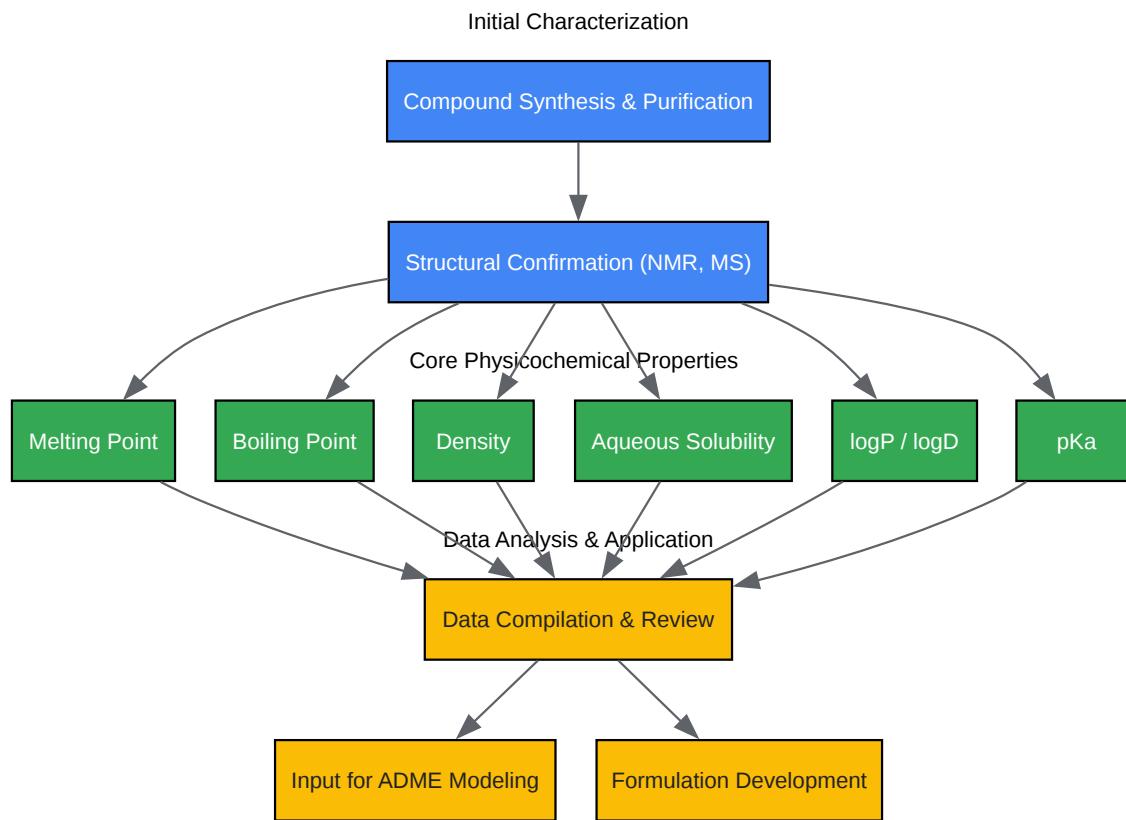
- Potentiometer with a pH electrode
- Burette
- Stirrer
- Titration vessel

**Procedure:**

- Sample Preparation: A known amount of **1-Cyclopropyl-1H-pyrazol-4-amine** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[19]
- Titration Setup: The solution is placed in the titration vessel with the pH electrode and stirrer.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH is recorded after each addition of the titrant.[20]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a basic compound like an amine, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.[19]

## Logical Workflow for Physicochemical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a novel compound like **1-Cyclopropyl-1H-pyrazol-4-amine**.



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Caption: Workflow for Physicochemical Profiling.

## Conclusion

This technical guide provides an overview of the known physicochemical properties of **1-Cyclopropyl-1H-pyrazol-4-amine** and detailed, standardized protocols for the experimental determination of these essential parameters. While a complete experimental dataset for this specific molecule is not currently available, the outlined methodologies provide a robust framework for researchers to generate this critical information. Accurate characterization of these properties is a prerequisite for the successful advancement of this and similar molecules in the drug discovery and development pipeline.

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